molecular formula C12H9NO3S B2659144 8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide CAS No. 1697688-34-8

8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide

Cat. No.: B2659144
CAS No.: 1697688-34-8
M. Wt: 247.27
InChI Key: IXFNZUXTHSNBMS-UHFFFAOYSA-N
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Description

8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide is a useful research compound. Its molecular formula is C12H9NO3S and its molecular weight is 247.27. The purity is usually 95%.
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Scientific Research Applications

Oxidative Degradation and Water Treatment

  • Oxidative Degradation of Sulfamethoxazole (SMX): A study investigated the oxidative degradation of SMX, a typical sulfonamide antibiotic, by chlorine, ozone, and permanganate. The study found chlorine and ozone more effective for SMX removal compared to permanganate. The oxidation by ozone was significantly influenced by humic acid, whereas chlorine and permanganate were not significantly affected. This work provides useful information for selecting oxidants in water treatment processes (Gao et al., 2014).

Synthetic Methods for Sulfonamides

  • Green Synthesis of Sulfonamides: A green, mild, and efficient method was developed for synthesizing various N-aryl and N-alkyl sulfonamides in water. This environmentally benign method uses trichloroisocyanuric acid for oxidative chlorination of disulfides and thiols, providing a green strategy for sulfonamide synthesis (Massah et al., 2012).

Sulfonamide Antibiotics and Environmental Concerns

  • Oxidation by Ferrate(VI): A study on the chemical oxidation of sulfonamide antimicrobials by ferrate(VI) found that ferrate(VI) effectively removes sulfonamides, converting them to less toxic byproducts. This suggests ferrate(VI) as a potential oxidant for removing sulfonamides from water (Sharma et al., 2006).

Properties

IUPAC Name

dibenzofuran-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFNZUXTHSNBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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